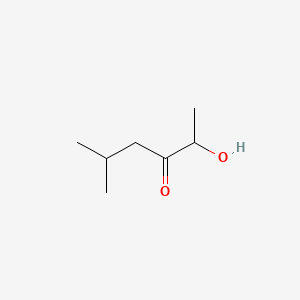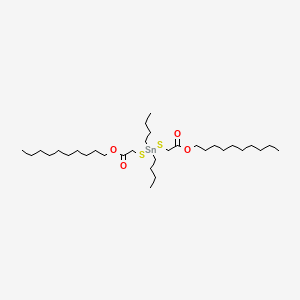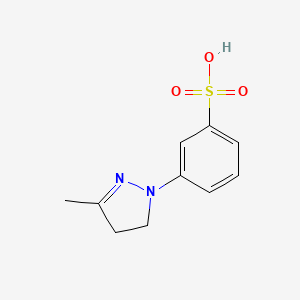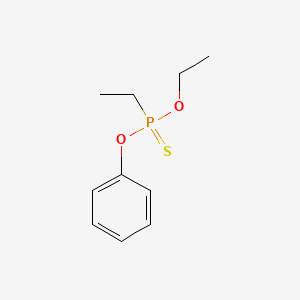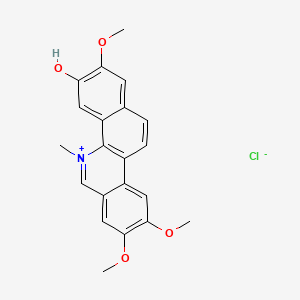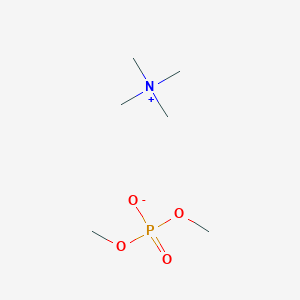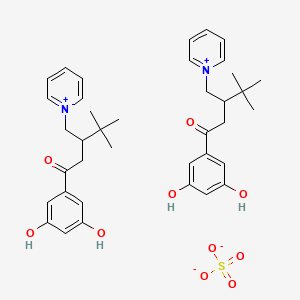
Bis(benzyl-tert-butyl(2-(3,5-dihydroxyphenyl)-2-oxoethyl)ammonium)sulphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(benzyl-tert-butyl(2-(3,5-dihydroxyphenyl)-2-oxoethyl)ammonium)sulphate: is a complex organic compound with a unique structure that includes benzyl, tert-butyl, and dihydroxyphenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bis(benzyl-tert-butyl(2-(3,5-dihydroxyphenyl)-2-oxoethyl)ammonium)sulphate typically involves multiple steps. The initial step often includes the formation of the benzyl-tert-butylamine intermediate. This intermediate is then reacted with 3,5-dihydroxybenzaldehyde under specific conditions to form the desired product. The reaction conditions usually involve controlled temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and more efficient catalysts to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroxyphenyl groups, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the oxoethyl group, converting it to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions may involve the use of strong acids or bases, depending on the desired substitution.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a precursor in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential antioxidant properties due to the presence of dihydroxyphenyl groups. It may also be used in the development of new pharmaceuticals.
Medicine: The compound’s potential medicinal applications include its use as an antioxidant and its role in the development of new drugs targeting specific pathways in the body.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Bis(benzyl-tert-butyl(2-(3,5-dihydroxyphenyl)-2-oxoethyl)ammonium)sulphate involves its interaction with various molecular targets. The dihydroxyphenyl groups can scavenge free radicals, providing antioxidant effects. The compound may also interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- 2-(benzyl(tert-butyl)amino)-1-(3,5-bis(benzyloxy)phenyl)ethanone sulphate
- 2-(benzyl(tert-butyl)amino)-1-(3,5-dihydroxyphenyl)ethanone
Uniqueness: Bis(benzyl-tert-butyl(2-(3,5-dihydroxyphenyl)-2-oxoethyl)ammonium)sulphate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
94109-62-3 |
|---|---|
Molekularformel |
C38H48N2O10S |
Molekulargewicht |
724.9 g/mol |
IUPAC-Name |
1-(3,5-dihydroxyphenyl)-4,4-dimethyl-3-(pyridin-1-ium-1-ylmethyl)pentan-1-one;sulfate |
InChI |
InChI=1S/2C19H23NO3.H2O4S/c2*1-19(2,3)15(13-20-7-5-4-6-8-20)11-18(23)14-9-16(21)12-17(22)10-14;1-5(2,3)4/h2*4-10,12,15H,11,13H2,1-3H3,(H-,21,22);(H2,1,2,3,4) |
InChI-Schlüssel |
HYIOMGRERATYFC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(CC(=O)C1=CC(=CC(=C1)O)O)C[N+]2=CC=CC=C2.CC(C)(C)C(CC(=O)C1=CC(=CC(=C1)O)O)C[N+]2=CC=CC=C2.[O-]S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


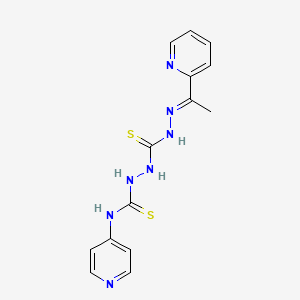
![5,6,7,8,9,10,11,12-Octahydrocyclodeca[b]pyridine](/img/structure/B12690799.png)
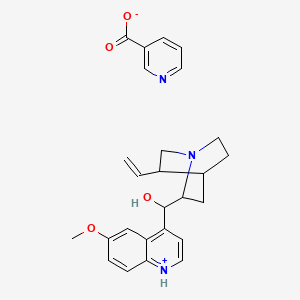
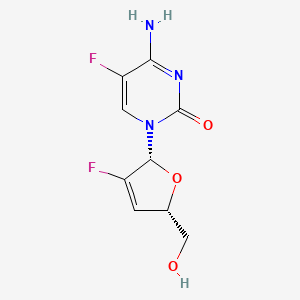
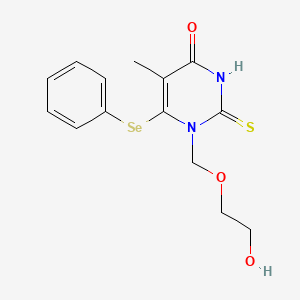
![Magnesium 2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane-3,9-diolate 3,9-dioxide](/img/structure/B12690835.png)
![Acetamide, N-[2-[ethyl(3-methylphenyl)amino]ethyl]-](/img/structure/B12690838.png)
